3CH134 protein - 146888-90-6

3CH134 protein

Catalog Number: EVT-1519864
CAS Number: 146888-90-6
Molecular Formula: C16H16O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The 3CH134 protein is a product of the immediate-early gene 3CH134, which is induced by growth factors in fibroblasts. This protein is classified as a protein-tyrosine phosphatase, specifically involved in the dephosphorylation of tyrosine residues in proteins, thus playing a crucial role in cellular signaling pathways related to growth and differentiation. The expression of 3CH134 is tightly regulated both transcriptionally and post-transcriptionally, indicating its importance in cellular responses to external stimuli .

Synthesis Analysis

Methods

3CH134 protein can be synthesized using various methods, including bacterial expression systems. A common approach involves using isopropyl β-D-thiogalactopyranoside to induce protein expression in bacterial cultures. The cells are lysed, and the lysate is subjected to several purification steps, including ion-exchange chromatography and affinity chromatography, to isolate the active form of the protein .

Technical Details

The purification process typically involves:

  • Cell Lysis: Cells are lysed using a French press to release the intracellular contents.
  • Centrifugation: The lysate is centrifuged to remove cell debris, leaving a supernatant containing soluble proteins.
  • Ion-Exchange Chromatography: The supernatant is passed through an ion-exchange resin where proteins are separated based on their charge.
  • Affinity Chromatography: Further purification is achieved by using a column that selectively binds to the target protein, allowing for its elution in a purified form .
Molecular Structure Analysis

Structure

The 3CH134 protein contains a characteristic sequence motif associated with protein-tyrosine phosphatases, specifically the (I/V)HCXAGXXR(S/T)G motif. This motif is crucial for its enzymatic activity, facilitating the dephosphorylation of tyrosine residues .

Data

The molecular weight of 3CH134 and other structural details can be determined through techniques such as mass spectrometry and X-ray crystallography, though specific data points are not provided in the current literature.

Chemical Reactions Analysis

Reactions

3CH134 primarily catalyzes the hydrolysis of phosphate groups from phosphotyrosine residues in proteins. This reaction is critical for regulating various signaling pathways within cells.

Technical Details

The enzymatic activity of 3CH134 is optimal at a pH of around 7.5 and shows sensitivity to inhibitors such as vanadate. It does not exhibit activity against serine or threonine phosphorylated substrates, highlighting its specificity for tyrosine residues .

Mechanism of Action

Process

The mechanism by which 3CH134 exerts its effects involves binding to phosphotyrosine-containing substrates and catalyzing the removal of the phosphate group. This dephosphorylation process can alter protein conformation and activity, thereby influencing downstream signaling pathways.

Data

Quantitative assays have shown that 3CH134 can dephosphorylate specific substrates at significantly different rates, indicating its selectivity and potential regulatory roles in cellular processes .

Physical and Chemical Properties Analysis

Physical Properties

3CH134 is typically expressed as a soluble protein in bacterial systems, with its stability influenced by factors such as temperature and pH.

Chemical Properties

The chemical properties include:

  • Enzymatic Activity: Exhibits protein-tyrosine phosphatase activity.
  • Sensitivity: Sensitive to certain chemical inhibitors while being resistant to others commonly affecting serine/threonine phosphatases.
  • Stability: Requires specific conditions (e.g., presence of stabilizing agents like bovine serum albumin) for optimal activity during purification and storage .
Applications

Scientific Uses

The 3CH134 protein has several applications in scientific research:

  • Cell Signaling Studies: Used to investigate pathways involving tyrosine phosphorylation.
  • Protein Interaction Studies: Essential for characterizing interactions between proteins that are regulated by phosphorylation.
  • Therapeutic Research: Potential implications in understanding diseases linked to dysregulated phosphorylation processes, such as cancer .
Molecular Characterization of 3CH134

Genomic Organization and Gene Structure

The DUSP1 gene (encoding 3CH134/MKP-1) is located on human chromosome 11p15.5, a region associated with tumor suppressor genes and imprinting disorders [5]. A processed pseudogene exists on chromosome 10q11.2, likely arising from retrotransposition events [5]. The gene spans approximately 40 kb and consists of 3 exons separated by two large introns (Figure 1). Exon 1 contains the 5' untranslated region (UTR) and initial coding sequence, exon 2 harbors the core catalytic domain, and exon 3 encodes the C-terminal regulatory region and 3' UTR. This genomic architecture is conserved in mammals, reflecting functional constraints on gene regulation and splicing [5].

Table 1: Genomic Features of DUSP1 (3CH134)

FeatureDetails
Chromosomal Location11p15.5 (functional gene); 10q11.2 (pseudogene)
Gene Length~40 kilobases
Exon Count3
Exon 1 Function5' UTR + initial coding sequence
Exon 2 FunctionDual-specificity phosphatase catalytic domain (DSPc)
Exon 3 FunctionC-terminal region + 3' UTR
Conserved DomainsDSPc (Exon 2)

cDNA Cloning and Sequence Analysis

The full-length cDNA of 3CH134 was first cloned from serum-stimulated mouse fibroblasts, revealing a 1.8 kb transcript with an open reading frame encoding 367 amino acids [1]. The cDNA sequence (GenBank accession not provided in sources) features a 5' UTR with regulatory elements and a 3' UTR containing AU-rich elements (AREs) that confer mRNA instability, consistent with its transient induction pattern [1] [6]. Northern blot analyses confirmed that serum or growth factor stimulation induces rapid (within 15 minutes) and transient (peaking at 30–60 minutes) transcript accumulation, which is blocked by actinomycin D, confirming transcriptional regulation [1] [6].

Table 2: Key Features of 3CH134 cDNA

FeatureCharacteristics
Transcript Length1.8 kb
Open Reading Frame1101 nucleotides (367 codons)
5' UTR FeaturesRegulatory response elements
3' UTR FeaturesAU-rich elements (mRNA destabilization)
Induction KineticsPeak at 30–60 min post-stimulation
RegulationTranscriptional (actinomycin D-sensitive)

Amino Acid Composition and Primary Structure

The 3CH134 protein comprises 367 amino acids with a molecular weight of ~41 kDa [1]. Its primary structure lacks significant homology to known proteins upon initial discovery, but subsequent studies identified it as a member of the dual-specificity phosphatase (DSP) family [2]. Key residues include:

  • Catalytic triad: Cys110, Asp208, and Ser115 (numbering varies slightly by species) within the DSPc domain [8].
  • N-terminal domain: Enriched in serine/threonine residues, potentially regulating protein stability.
  • C-terminal region: Contains conserved motifs mediating substrate recognition and subcellular localization [6].The protein’s isoelectric point is predicted at pH 4.5–5.0, suggesting acidic properties that may influence interactions with basic substrates like MAP kinases [1].

Table 3: Amino Acid Composition Highlights

AspectDetails
Total Residues367
Molecular Weight~41 kDa
Catalytic ResiduesCys110, Asp208, Ser115
N-terminalSer/Thr-rich (potential phospho-regulatory sites)
C-terminalMAPK-docking motifs
Isoelectric PointpH 4.5–5.0 (acidic)

Evolutionary Conservation Across Species

3CH134 exhibits remarkable sequence conservation across vertebrates, with orthologs identified in:

  • Mammals: Human (Homo sapiens), mouse (Mus musculus), rat (Rattus norvegicus)
  • Birds: Chicken (Gallus gallus)
  • Amphibians: Xenopus laevis [7] [10]The catalytic DSPc domain shares >90% identity between human and mouse, while the N-terminal region shows more divergence (<60% identity), suggesting functional diversification in regulatory domains [7] [10]. Evolutionary analysis indicates purifying selection on the phosphatase domain, with stronger conservation at catalytic residues (e.g., Cys110) and substrate-binding sites [10]. Paralogous genes (e.g., DUSP4, DUSP6) arose from gene duplication events, enabling subfunctionalization in MAPK regulation [4].

Table 4: Evolutionary Conservation of 3CH134

SpeciesIdentity to Human DSPc DomainKey Divergence
Mus musculus95%Minimal (N-terminal)
Rattus norvegicus93%Minimal (N-terminal)
Gallus gallus85%Moderate (C-terminal)
Xenopus laevis78%Significant (N/C-termini)

Domains and Motifs: Dual Specificity Phosphatase Catalytic Domains

The defining feature of 3CH134 is its DSPc (Dual Specificity Phosphatase catalytic) domain spanning residues 50–160 (Figure 2). This domain contains:

  • Active site motif: HC110XXGXXR117 (conserved in DSPs) [8].
  • Catalytic mechanism: Nucleophilic attack by Cys110 on phospho-ester bonds, facilitated by Asp208 as a general acid [2] [8].
  • Substrate specificity: Preferentially dephosphorylates pThr and pTyr residues in MAP kinases (e.g., ERK, p38) over generic phosphotyrosine substrates [2] [6].Structural studies reveal a shallow catalytic cleft allowing access to both phosphotyrosine and phosphothreonine/serine residues [4] [8]. The domain lacks the depth of classical protein tyrosine phosphatases (PTPs), explaining its dual-specificity capability [8].

Table 5: Domain Architecture of 3CH134

Domain/MotifLocationFunctionConservation
DSPc Catalyticaa 50–160Dephosphorylation of pThr/pTyrUniversal in DSPs
Active Site Motifaa 108–115HCXXGXXR (Cys nucleophile, Arg substrate binding)Absolute
MAPK-Docking SiteC-terminalBinds ERK/p38 kinasesVertebrate-specific
N-terminal Regionaa 1–49Regulatory degradation signalsVariable

Figure 1: Genomic structure of DUSP1 (3CH134) showing exons (boxes) and introns (lines). The DSPc domain is encoded entirely within exon 2.Figure 2: Schematic of 3CH134 protein domains. Catalytic DSPc domain (green), N-terminal degron (yellow), C-terminal MAPK-docking motif (blue).

Compound Names Mentioned:

  • 3CH134
  • DUSP1
  • MKP-1
  • Dual-specificity phosphatase 1
  • MAP kinase phosphatase 1

Properties

CAS Number

146888-90-6

Product Name

3CH134 protein

Molecular Formula

C16H16O

Synonyms

3CH134 protein

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